N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
Description
N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS: 1049568-06-0) is a bis-amide derivative featuring a 3-fluoro-4-methylphenyl group and a 3-(4-phenylpiperazin-1-yl)propyl chain linked via an oxalamide bridge. Its molecular formula is C23H26FN4O2, with a molecular weight of 409.5 g/mol (calculated from SMILES in ). The compound’s structure includes a fluorinated aromatic ring and a piperazine moiety, both of which are pharmacologically significant, often associated with improved bioavailability and receptor binding in CNS-targeting agents .
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-17-8-9-18(16-20(17)23)25-22(29)21(28)24-10-5-11-26-12-14-27(15-13-26)19-6-3-2-4-7-19/h2-4,6-9,16H,5,10-15H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFCKRBXEQVSPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the synthesis of an intermediate compound, such as 3-fluoro-4-methylphenylamine, which is then reacted with oxalyl chloride to form the corresponding oxalamide.
Coupling Reaction: The intermediate oxalamide is then coupled with 3-(4-phenylpiperazin-1-yl)propylamine under controlled conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient mixing and temperature control, and employing industrial purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the oxalamide group to amines.
Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors, due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, potentially inhibiting their activity or modulating their function. The piperazine moiety is known to interact with neurotransmitter receptors, while the fluorinated aromatic ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table summarizes key structural analogues, their substituents, and molecular properties:
Key Structural and Functional Differences
Fluorine substitution often improves lipophilicity and CNS penetration . The 3-chloro-4-fluorophenyl group in introduces dual halogenation, which may increase halogen bonding interactions with targets but could also elevate toxicity risks .
Piperazine Modifications: The 4-phenylpiperazine in the target compound is a common motif in dopamine and serotonin receptor ligands. In contrast, 4-(2,3-dichlorophenyl)piperazine () is associated with higher affinity for 5-HT1A receptors due to chlorine’s electronegativity .
Linker Chain Variations :
- The 3-(piperazin-1-yl)propyl chain in the target compound provides flexibility for receptor binding. Analogues with shorter chains (e.g., phenethyl in ) may exhibit reduced conformational adaptability .
Biological Activity
N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 419.5 g/mol. The compound features a fluorinated aromatic ring and a piperazine moiety, which are common structural elements in many bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C25H26FN3O2 |
| Molecular Weight | 419.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often attributed to the modulation of serotonin and norepinephrine pathways, which are crucial in mood regulation.
- Anxiolytic Properties : Some studies suggest that this compound may possess anxiolytic properties, potentially acting on GABAergic systems similar to benzodiazepines, although specific data on this compound is limited.
- Neuroprotective Effects : Preliminary findings indicate that the compound may offer neuroprotective benefits, possibly through antioxidant mechanisms or by inhibiting neuroinflammatory processes.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its activity may involve:
- Serotonin Receptor Modulation : Interaction with serotonin receptors (5-HT receptors), particularly 5-HT1A and 5-HT2A subtypes.
- Dopaminergic Pathways : Potential influence on dopaminergic signaling, which could explain some of its mood-enhancing effects.
Study 1: Antidepressant Efficacy in Rodent Models
A study conducted using rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results suggested an increase in serotonin levels in the prefrontal cortex following treatment.
Study 2: Anxiolytic Effects
Another study explored the anxiolytic potential of similar oxalamide derivatives. Behavioral tests indicated reduced anxiety-like behaviors in treated animals compared to controls, supporting the hypothesis that these compounds may enhance GABAergic transmission.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
